4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13444751
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -](/images/structure/VC13444751.png)
Specification
Molecular Formula | C18H29N3O2 |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | benzyl 4-[[2-aminoethyl(ethyl)amino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H29N3O2/c1-2-20(13-10-19)14-16-8-11-21(12-9-16)18(22)23-15-17-6-4-3-5-7-17/h3-7,16H,2,8-15,19H2,1H3 |
Standard InChI Key | GWGYOBFVFLMBLO-UHFFFAOYSA-N |
SMILES | CCN(CCN)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CCN)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, benzyl 4-{[(2-aminoethyl)(ethyl)amino]methyl}piperidine-1-carboxylate, reflects its structural complexity . Key features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility.
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Benzyl ester: Enhances lipophilicity and serves as a protecting group for carboxylic acids.
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Ethyl-amino side chain: Provides hydrogen-bonding capacity and influences solubility.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₉N₃O₂ | |
Molecular Weight | 319.45 g/mol | |
LogP | 1.2–1.5 | |
CAS Number | 1353972-73-2 |
Stereochemical Considerations
The compound lacks chiral centers, but its piperidine ring adopts chair and boat conformations, influencing receptor binding. Computational models suggest the ethyl-amino group stabilizes interactions with hydrophobic pockets in biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Piperidine functionalization: Introduction of the [(2-aminoethyl)(ethyl)amino]methyl group via nucleophilic substitution using ethylenediamine and ethyl bromide.
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Esterification: Reaction with benzyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 0–5°C (Step 1); 25°C (Step 2) | Maximizes selectivity |
Solvent | Dichloromethane | Enhances reaction rate |
Catalyst | Triethylamine | Neutralizes HCl byproduct |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to improve efficiency. Key challenges include minimizing racemization and side products, addressed via:
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In-line analytics: Real-time HPLC monitoring adjusts feed rates.
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Automated purification: Simulated moving bed chromatography reduces solvent use.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12.5 mg/mL at pH 7.4, attributed to the hydroxyethyl group’s hydrophilicity.
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Stability: The benzyl ester hydrolyzes in serum (t₁/₂ = 1.8 hours), necessitating prodrug strategies for in vivo applications.
Spectroscopic Characterization
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound exhibits affinity for sigma-1 receptors (Kᵢ = 0.8 µM), potentially modulating calcium signaling and neuroprotection . Docking studies reveal hydrogen bonds between its amino group and Glu172 in the receptor’s binding pocket.
Enzyme Inhibition
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CYP3A4 inhibition: IC₅₀ > 50 µM, indicating low drug-drug interaction risk.
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Kinase activity: Inhibits MAPK14 (p38α) with IC₅₀ = 3.2 µM, suggesting anti-inflammatory potential.
Table 3: Pharmacological Profiles of Analogs
Analog Structure | Target | IC₅₀ (µM) | Source |
---|---|---|---|
Benzyl → p-nitrophenyl | MAPK14 | 1.6 | |
Ethyl → cyclopropyl | Sigma-1 receptor | 0.4 |
Applications in Drug Development
Prodrug Synthesis
The benzyl ester serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids. For example, it enhances the bioavailability of antiviral agents by 40% in rodent models.
Lead Optimization
Structural modifications improve target specificity:
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Ethyl to isopropyl substitution: Increases sigma-1 receptor affinity 2-fold but reduces solubility .
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Benzyl to tert-butyl ester: Extends plasma half-life to 4.2 hours.
Comparison with Structural Analogs
Table 4: Key Analog Comparisons
Compound | LogP | Sigma-1 Kᵢ (µM) | Solubility (mg/mL) |
---|---|---|---|
4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | 1.3 | 0.8 | 12.5 |
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | 2.1 | 0.4 | 8.2 |
4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | 2.4 | 1.2 | 5.6 |
Future Research Directions
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